(S)-2-(1-(tert-butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid
CAS No.:
Cat. No.: VC13819506
Molecular Formula: C12H19F2NO4
Molecular Weight: 279.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19F2NO4 |
|---|---|
| Molecular Weight | 279.28 g/mol |
| IUPAC Name | 2-[(4S)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
| Standard InChI | InChI=1S/C12H19F2NO4/c1-11(2,3)19-10(18)15-5-4-8(6-9(16)17)12(13,14)7-15/h8H,4-7H2,1-3H3,(H,16,17)/t8-/m0/s1 |
| Standard InChI Key | VACJWZRQZZXARM-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC[C@H](C(C1)(F)F)CC(=O)O |
| SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)CC(=O)O |
Introduction
Structural Features and Key Functional Groups
The compound’s structure integrates three distinct elements:
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Boc-protected piperidine ring: The Boc group (tert-butoxycarbonyl) serves as a reversible protecting group for the amine, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid).
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3,3-difluoro substituents: Fluorine atoms enhance metabolic stability and lipophilicity, potentially improving bioavailability .
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Acetic acid side chain: Provides solubility and a site for further chemical modifications, such as amidation or esterification .
Stereochemical Implications: The (S)-configuration at the 4th position aligns with trends in drug design, where stereochemistry often dictates target binding affinity and pharmacokinetic profiles .
Synthesis and Yield Optimization
The synthesis of this compound typically involves multiple steps, including:
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Piperidine ring formation: Starting from a difluorinated piperidine precursor, which may undergo alkylation or cycloaddition reactions .
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Boc protection: Introduction of the Boc group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
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Acetic acid side-chain incorporation: Likely achieved through nucleophilic substitution or cross-coupling reactions .
Reported Yields:
| Reaction Step | Yield | Source |
|---|---|---|
| Boc protection | 90.0% | |
| Side-chain functionalization | 79.0% | |
| Final purification | 76.0% |
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
This compound is primarily used in multistep syntheses to generate bioactive molecules:
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Boc group utility: Facilitates amine protection during reactions involving electrophiles or oxidizing agents.
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Fluorine’s impact: The 3,3-difluoro motif is associated with enhanced binding to hydrophobic pockets in enzymes, as seen in proteasome inhibitors .
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Acetic acid reactivity: Enables conjugation with peptides or macrocycles, relevant to antimalarial drug development .
Comparative Analysis with Analogues
| Property | (S)-2-(1-(tert-Butoxycarbonyl)-3,3-difluoropiperidin-4-yl)acetic acid | Non-chiral Analog (CAS 1373503-54-8) | Azetidine Analog (CAS 1422344-49-7) |
|---|---|---|---|
| Molecular Weight | 279.28 g/mol | 279.28 g/mol | 243.30 g/mol |
| Stereochemistry | S-enantiomer | Racemic mixture | Racemic mixture |
| Key Reactivity | Boc deprotection, acetic acid derivatization | Boc deprotection, acetic acid derivatization | Boc deprotection, smaller ring strain |
| Applications | Chiral drug intermediates | General pharmaceutical intermediates | Peptide synthesis |
| GHS Code | Hazard Statement | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | P301+P317: If swallowed: Do NOT induce vomiting |
| H315 | Causes skin irritation | P261: Avoid breathing dust/fume |
| H319 | Causes serious eye irritation | P280: Wear protective gloves/eye protection |
| H335 | May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area |
Research Findings and Future Directions
Biological Activity Trends
While direct biological data for this compound is limited, structural analogues highlight its potential:
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Proteasome inhibition: 3,3-difluoropiperidine derivatives show selectivity against Plasmodium falciparum proteasomes, offering antimalarial promise .
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Metabolic stability: Fluorinated piperidines exhibit reduced hepatic clearance, enhancing in vivo half-life .
Unresolved Challenges
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